molecular formula C8H8F3N3O2 B2622483 methyl 2-[4-(trifluoromethyl)pyridin-2-yl]hydrazine-1-carboxylate CAS No. 883010-83-1

methyl 2-[4-(trifluoromethyl)pyridin-2-yl]hydrazine-1-carboxylate

Cat. No.: B2622483
CAS No.: 883010-83-1
M. Wt: 235.166
InChI Key: FVKUZMUPKKSDEK-UHFFFAOYSA-N
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Description

Methyl 2-[4-(trifluoromethyl)pyridin-2-yl]hydrazine-1-carboxylate is a chemical compound with a complex structure that includes a pyridine ring substituted with a trifluoromethyl group and a hydrazine carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[4-(trifluoromethyl)pyridin-2-yl]hydrazine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the reaction of 2-chloropyridine with trifluoromethyl iodide in the presence of a base to introduce the trifluoromethyl group. This intermediate is then reacted with hydrazine hydrate to form the hydrazine derivative. Finally, the carboxylate group is introduced through esterification with methyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(trifluoromethyl)pyridin-2-yl]hydrazine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydrazine moiety can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Azo or azoxy derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[4-(trifluoromethyl)pyridin-2-yl]hydrazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of methyl 2-[4-(trifluoromethyl)pyridin-2-yl]hydrazine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydrazine moiety can form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[4-(trifluoromethyl)pyridin-2-yl]hydrazine-1-carboxylate: Unique due to the presence of both trifluoromethyl and hydrazine groups.

    This compound: Similar in structure but may have different substituents on the pyridine ring.

    This compound: Contains a different heterocyclic ring but similar functional groups.

Uniqueness

The uniqueness of this compound lies in its combination of a trifluoromethyl group, which imparts unique electronic and steric properties, and a hydrazine moiety, which can participate in a variety of chemical reactions. This combination makes it a versatile compound for various scientific applications.

Properties

IUPAC Name

methyl N-[[4-(trifluoromethyl)pyridin-2-yl]amino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3O2/c1-16-7(15)14-13-6-4-5(2-3-12-6)8(9,10)11/h2-4H,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKUZMUPKKSDEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NNC1=NC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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